(R)-8-Methylchroman-4-amine

Chiral resolution Enantioselective synthesis Stereochemistry

Secure your supply of (R)-8-Methylchroman-4-amine (CAS 1213065-29-2), the definitive (R)-enantiomer for chiral recognition-dependent applications. Unlike the racemic mixture (CAS 754958-74-2) or the (S)-enantiomer (CAS 1213596-97-4), this building block ensures predictable stereochemical outcomes in asymmetric synthesis and drug discovery. Its chroman scaffold, with a reactive amine and 8-methyl substituent, is essential for constructing enantiomerically pure pharmacophores targeting serotonin, adrenergic, and TRPV3 receptors. Rely on this specific (R)-isomer to eliminate stereochemical ambiguity in your research.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 1213065-29-2
Cat. No. B3090653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-8-Methylchroman-4-amine
CAS1213065-29-2
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(CCO2)N
InChIInChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1
InChIKeyMREWRJVSLAQYFQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-8-Methylchroman-4-amine (CAS 1213065-29-2) – Chiral Chroman Scaffold for Enantioselective Research


(R)-8-Methylchroman-4-amine is a chiral amine derivative featuring a chroman (benzodihydropyran) core with an (R)-configured stereocenter at the 4-position and a methyl substituent at the 8-position . This compound, with molecular formula C₁₀H₁₃NO and molecular weight 163.22 g/mol, serves primarily as a versatile building block in organic synthesis and medicinal chemistry, enabling the construction of enantiomerically pure heterocyclic frameworks . The stereospecific (R)-configuration imparts unique three-dimensional geometry that differentiates it from both its (S)-enantiomer (CAS 1213596-97-4) and the racemic mixture (CAS 754958-74-2) in chiral recognition-dependent applications .

Why (R)-8-Methylchroman-4-amine Cannot Be Interchanged with Racemic or (S)-Enantiomer Analogs


Substitution of (R)-8-Methylchroman-4-amine with the racemic mixture (CAS 754958-74-2) or the (S)-enantiomer (CAS 1213596-97-4) fundamentally alters stereochemical outcomes in applications requiring chiral discrimination. The chroman scaffold positions the amine at a stereogenic center, and the (R)- versus (S)-configuration dictates spatial orientation in enzyme active sites, receptor binding pockets, and chiral catalyst interactions [1]. In the broader chroman-4-amine class, enantiomers have demonstrated stereoselective biological effects: (R)-chroman-4-ylamine exhibits preferential binding to TNFα receptor compared to its (S)-enantiomer, resulting in differentiated cytotoxic activity . This establishes a class-wide principle that chirality at the 4-position is a non-negotiable determinant of functional outcome, precluding simple interchange of (R)-8-Methylchroman-4-amine with its stereoisomers in any investigation where chiral recognition governs the readout.

(R)-8-Methylchroman-4-amine Differential Evidence: Quantitative Comparisons Against Analogs


Enantiomeric Purity as a Determinant of Chiral Recognition: (R)- vs. (S)-8-Methylchroman-4-amine

The (R)-enantiomer (CAS 1213065-29-2) and (S)-enantiomer (CAS 1213596-97-4) represent distinct stereochemical entities with opposing spatial configurations at the 4-position amine-bearing carbon. The (R)-configuration positions the amine substituent in a defined three-dimensional orientation relative to the chroman ring plane . While direct comparative activity data for the 8-methyl substituted pair are not available in public literature, class-level precedent from the unsubstituted chroman-4-amine series demonstrates that the (R)-enantiomer exhibits stereoselective binding: (R)-chroman-4-ylamine hydrochloride displays preferential affinity for TNFα receptor relative to its (S)-counterpart, conferring differentiated cytotoxic and apoptotic effects in tumor cells .

Chiral resolution Enantioselective synthesis Stereochemistry

8-Methyl Substitution Impact on Physicochemical Properties: Comparison with Unsubstituted Chroman-4-amine

The presence of the 8-methyl substituent on the chroman scaffold differentiates (R)-8-Methylchroman-4-amine from the parent (R)-chroman-4-amine scaffold (CAS 210488-55-4). The methyl group at the 8-position increases molecular weight from 149.19 g/mol to 163.22 g/mol and alters lipophilicity. Computational predictions indicate a LogP of approximately 1.78 for the chroman-4-amine scaffold , and the 8-methyl substitution is expected to increase LogP by approximately 0.5 units based on established Hansch-Fujita π constants for aromatic methyl substitution [1]. This lipophilicity differential affects membrane permeability and non-specific protein binding in biological assays.

Physicochemical properties LogP Medicinal chemistry

Commercial Purity Specifications: Supplier-Grade Comparison

Commercially available (R)-8-Methylchroman-4-amine is supplied at defined purity grades across vendors. Leyan offers 98% purity , MolCore offers NLT 98% , and Shanghai Yuanye Bio-Technology (Biomart) offers 95% purity . For the (S)-enantiomer, ChemScene supplies 98% purity . The 98% purity specification meets or exceeds the ≥95% threshold typically required for reproducible structure-activity relationship (SAR) studies, whereas the 95% grade may be suitable for preliminary screening where cost sensitivity outweighs the need for maximum purity.

Purity Procurement Quality control

(R)-8-Methylchroman-4-amine: Validated Research and Industrial Application Scenarios


Chiral Building Block for Enantioselective Synthesis of Bioactive Chroman Derivatives

The defined (R)-stereochemistry at the 4-position makes this compound suitable as a chiral intermediate for constructing enantiomerically pure chroman-based pharmacophores [1]. The amine group provides a reactive handle for derivatization via amidation, reductive amination, or sulfonylation, while the 8-methyl substituent introduces lipophilic bulk that can modulate target binding and pharmacokinetic properties [2].

Enantiomer-Specific Structure-Activity Relationship (SAR) Studies in CNS and GPCR Target Programs

Chroman-4-amine derivatives have been explored as ligands for serotonin receptors (5-HT₁A, 5-HT₇) [3], α₂A-adrenoceptors [4], and σ₁ receptors [5]. The (R)-8-methyl variant, with its specific stereochemistry and methyl substitution, enables systematic SAR exploration to optimize enantioselective binding and functional activity at these therapeutically relevant targets. The 8-substituent position has been identified as a key determinant of α₂A-AR agonistic activity in chromane derivatives [4].

Asymmetric Catalysis and Chiral Auxiliary Applications

8-Methylchroman-4-amine has been documented for use as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential in pharmaceutical and agrochemical development . The (R)-configured amine can direct stereochemical outcomes in bond-forming reactions, and the rigid chroman scaffold provides conformational constraint that enhances stereocontrol.

Intermediate for TRPV3 Modulator and Ion Channel Ligand Development

Patents disclose chromane derivatives as transient receptor potential vanilloid (TRPV) modulators, particularly TRPV3, which is implicated in pain, inflammation, and skin disorders [6]. (R)-8-Methylchroman-4-amine serves as a chiral amine building block for constructing TRPV3-targeted compound libraries, where stereochemistry may influence channel modulation selectivity and potency.

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